molecular formula C9H9Br2NO2 B1636357 2-amino-3-(3,4-dibromophenyl)propanoic Acid CAS No. 612051-42-0

2-amino-3-(3,4-dibromophenyl)propanoic Acid

Cat. No.: B1636357
CAS No.: 612051-42-0
M. Wt: 322.98 g/mol
InChI Key: GHRHPYLXAMYVSJ-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dibromophenyl)propanoic acid is an aromatic amino acid derivative This compound is characterized by the presence of two bromine atoms on the phenyl ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(3,4-dibromophenyl)propanoic acid typically involves the bromination of a precursor compound followed by amination. One common method starts with 3,4-dibromobenzaldehyde, which undergoes a condensation reaction with glycine to form the corresponding Schiff base. This intermediate is then reduced to yield the target amino acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen or other substituents.

    Substitution: The bromine atoms on the phenyl ring make the compound susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Dehalogenated products or hydrogenated derivatives.

    Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(3,4-dibromophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-dibromophenyl)propanoic acid involves its interaction with various molecular targets. The presence of bromine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biochemical pathways. The compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

    2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): A precursor to neurotransmitters like dopamine.

    2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Known for its role in various biochemical pathways.

Uniqueness: 2-Amino-3-(3,4-dibromophenyl)propanoic acid is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-amino-3-(3,4-dibromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRHPYLXAMYVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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